1,1,3-Trifluoroprop-1-ene

Description

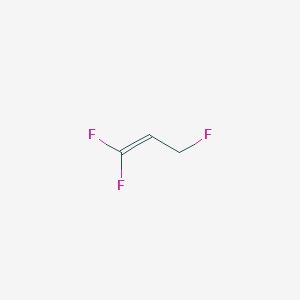

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZZGOOCQOQVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629199 | |

| Record name | 1,1,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58777-31-4 | |

| Record name | 1,1,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1,1,3 Trifluoroprop 1 Ene

Electrophilic and Nucleophilic Reactivity of the Olefinic Bond

The olefinic bond in fluorinated propenes like 1-chloro-3,3,3-trifluoroprop-1-ene exhibits dual reactivity. The trifluoromethyl group deactivates the double bond towards electrophilic attack by withdrawing electron density. Conversely, this electron deficiency makes the double bond electrophilic in nature, rendering it susceptible to attack by nucleophiles. evitachem.comresearchgate.net

In reactions with electrophiles, the double bond acts as a nucleophile. evitachem.com For instance, it can be attacked by electrophilic species, leading to the formation of carbocation intermediates which can then undergo further reactions. evitachem.com The stability and subsequent reaction pathway of these intermediates are influenced by the halogen atoms present. evitachem.com

Conversely, in nucleophilic reactions, the double bond acts as an electrophile. The electron-deficient nature of the C=C double bond in compounds like α-(trifluoromethyl)styrenes allows for attack by various nucleophiles. researchgate.net This reactivity is fundamental to many of the addition and substitution reactions discussed below. Nucleophilic vinylic substitution (SNV) is a significant reaction pathway where a nucleophile attacks an sp2 hybridized carbon atom. acs.org The reaction can proceed through different mechanisms, such as an in-plane attack (SNVσ) or an attack from above the plane (SNVπ), depending on the substrate and nucleophile. acs.org

Substitution Reactions Involving Halogen Atoms

Halogenated propenes undergo substitution reactions where a halogen atom is replaced by a nucleophile. In molecules like 1-chloro-3,3,3-trifluoroprop-1-ene, the chlorine atom can be substituted by various nucleophiles. This compound can react with nucleophiles such as hydroxide (B78521) ions to produce 3,3,3-trifluoro-1-propanol. smolecule.com

Research has shown that 2-bromo-3,3,3-trifluoroprop-1-ene (B72328) undergoes an SN2'-type reaction with a thiolate ion, where the nucleophile attacks the double bond, leading to the substitution of the bromide and a shift of the double bond. thieme.de Similarly, base-promoted reactions of 2-chloro-3,3,3-trifluoroprop-1-ene (B1586136) with various O-, N-, and S-nucleophiles provide access to a range of β-substituted-trifluoromethyl-ethenes under mild conditions. researchgate.netresearchgate.net In some cases, activation of the allylic sp3 C–F bond can occur, leading to the formation of a gem-difluorovinyl group. thieme-connect.de

These transformations highlight the utility of halogenated propenes as building blocks in organic synthesis, allowing for the introduction of fluorinated moieties into diverse molecular structures. rsc.org

| Starting Material | Nucleophile | Product(s) | Reaction Type |

| (Z)-1-chloro-3,3,3-trifluoroprop-1-ene | Hydroxide ion | 3,3,3-trifluoro-1-propanol | Nucleophilic Substitution smolecule.com |

| 2-bromo-3,3,3-trifluoroprop-1-ene | Thiolate ion | 2-(tert-butylsulfanyl)-1,1-difluoroprop-1-ene | SN2' Substitution thieme.de |

| 2-chloro-3,3,3-trifluoroprop-1-ene | O-, N-, S-nucleophiles | β-substituted-trifluoromethyl-ethenes | Nucleophilic Substitution researchgate.netresearchgate.net |

| 3,3,3-trifluoroprop-1-ene | Main group nucleophiles | gem-difluorovinyl compounds | Allylic C-F activation thieme-connect.de |

Addition Reactions Across the Carbon-Carbon Double Bond

Addition reactions are a prominent feature of the chemistry of 1,1,3-trifluoroprop-1-ene and its derivatives, involving electrophilic, nucleophilic, and radical pathways. google.com

The double bond in halogenated propenes can undergo electrophilic addition with reagents like halogens and hydrogen halides, resulting in dihalogenated or halogenated derivatives. evitachem.comsmolecule.com The double bond acts as a nucleophile and can be attacked by electrophiles, potentially forming carbocation intermediates that react further to yield various products. evitachem.com The presence of fluorine atoms can stabilize these intermediates. evitachem.com Enzymatic epoxidation of 3,3,3-trifluoroprop-1-ene using particulate methane (B114726) monooxygenase (pMMO) proceeds through an electrophilic syn-addition mechanism to yield (2S)-oxirane with high facial selectivity. nih.gov

The electron-deficient nature of the double bond in fluorinated propenes makes them excellent substrates for nucleophilic addition reactions. wikipedia.org This process, often a Michael-type addition, involves the attack of a nucleophile on the carbon-carbon double bond. beilstein-journals.org For example, DBN-mediated addition reactions of α-(trifluoromethyl)styrenes with various nitrogen nucleophiles (diazoles, triazoles, amines) have been developed as an efficient method for synthesizing β-trifluoromethyl nitrogen-containing compounds. organic-chemistry.org The enolate moiety in compounds like potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate allows for addition reactions with electrophiles, leading to new carbon-carbon bond formation. smolecule.com

Radical addition is another important transformation for these compounds. The telomerization of 3,3,3-trifluoroprop-1-ene (TFP) with perfluoroalkyl iodides, such as heptafluoro-2-iodopropane, can be initiated thermally or with peroxides. cas.cz This reaction proceeds via the regioselective addition of the perfluoroalkyl radical onto the =CH2 group of the propene. cas.cz Additionally, trifluoromethyl radicals, generated from precursors like sodium trifluoromethanesulfinate, can add to the C=C double bond of vinyl azides in photocatalytic processes. mdpi.com

| Reaction Type | Reagent(s) | Product Type | Example Compound |

| Electrophilic Addition | Halogens, Hydrogen Halides | Dihalogenated or halogenated derivatives | 1-chloro-3,3,3-trifluoroprop-1-ene smolecule.com |

| Nucleophilic Addition | Nitrogen nucleophiles (amines, azoles) | β-trifluoromethyl amines/heterocycles | α-(trifluoromethyl)styrenes organic-chemistry.org |

| Radical Addition | Perfluoroalkyl iodides | Telomers (e.g., RF(C3H3F3)nI) | 3,3,3-trifluoroprop-1-ene cas.cz |

Nucleophilic Addition Pathways

Oxidation and Reduction Chemistry

While addition and substitution are the most common transformations, this compound derivatives can also undergo oxidation and reduction under specific conditions. smolecule.com

Oxidation of the double bond can lead to various products. As mentioned, the enzymatic oxidation of 3,3,3-trifluoroprop-1-ene by pMMO results in the formation of an epoxide, (2S)-oxirane. nih.gov The atmospheric oxidation of (E)-1-chloro-3,3,3-trifluoroprop-1-ene is primarily initiated by reaction with hydroxyl (OH) radicals, which determines its atmospheric lifetime. europa.eu

Reduction reactions of these compounds are less common compared to other transformations. However, they can be achieved under specific catalytic conditions. For instance, the hydroformylation of fluorinated olefins, a process that involves the addition of H and a formyl group, can be considered a reductive functionalization. The hydroformylation of 3,3,3-trifluoroprop-1-en-2-yl acetate (B1210297) has been achieved with good regioselectivity using rhodium catalysts. d-nb.info

Carbocation Intermediate Formation and Rearrangements

The reaction mechanisms for halogenated propenes often involve the formation of carbocation intermediates. In reactions involving electrophilic attack, the double bond of a fluorinated propene acts as a nucleophile. evitachem.com The stability and subsequent reaction pathways of the resulting carbocation are influenced by the attached halogen atoms. evitachem.com

For instance, in related compounds like 3-chloro-2,3,3-trifluoroprop-1-ene, electrophilic attack leads to the formation of a carbocation intermediate. evitachem.com These intermediates can then undergo rearrangements or further reactions to yield a variety of products. evitachem.com Electrochemical strategies have also been employed to generate functionalized fluoroalkyl radicals, which can add to unactivated alkenes. This process can be followed by intramolecular migration, a form of rearrangement, to form new products. researchgate.net This highlights a pathway where radical addition is followed by a rearrangement step, ultimately leading to dual functionalization of the alkene. researchgate.net

Defluorination and Difunctionalization Transformations

Defluorination, the removal of a fluorine atom, and difunctionalization, the addition of two functional groups across the double bond, are powerful strategies for synthesizing complex fluorinated molecules.

A key transformation is the controllable double nucleophilic functionalization of an activated alkene synthon derived from a trifluoropropenyliodonium salt. This method allows for the selective synthesis of α-trifluoromethyl diamines and other substituted trifluoropropylamines under mild, metal-free conditions. nih.gov The process involves a two-stage reaction where a primary amine is first added, followed by a second, different nucleophile. nih.gov This approach has been used to synthesize a trifluoromethyl analog of Profenamine. nih.gov

Another significant transformation is the copper-catalyzed monodefluoroborylation of polyfluoroalkenes. acs.org This method has a broad substrate scope, including trifluoromethylated monofluoroalkenes, and proceeds under mild conditions. acs.org The reaction's regioselectivity is dependent on the mode of β-fluorine elimination, which in turn depends on the substrate. acs.org The resulting (fluoroalkenyl)boronic acid esters can be further transformed, providing access to a wide range of fluoroalkene derivatives. acs.org

Electrochemical methods have also been developed for the defluorinative allylation of α-carbonyl alkyl bromides using α-trifluoromethyl alkenes, resulting in fluoroalkenylated products. researchgate.net

Table 1: Examples of Difunctionalization and Defluorination Reactions

| Starting Material Class | Reagents/Catalyst | Product Type | Research Finding | Citation |

| Trifluoropropenyliodonium salt | 1. Primary/Secondary Amine 2. Second Nucleophile (e.g., Halide, Amine) | α-Trifluoromethyl Diamines/Amines | Provides a versatile, metal-free route to vicinal diamines with high structural diversity. | nih.gov |

| Trifluoromethylated monofluoroalkenes | (Bpin)₂ or (Bnep)₂, Copper Catalyst | (Fluoroalkenyl)boronic acid esters | Achieves regioselective monodefluoroborylation, with the choice of boron source being crucial for efficiency. | acs.org |

| α-Trifluoromethyl alkenes | α-carbonyl alkyl bromides, Electrochemical conditions | Fluoroalkenylated products | Enables defluorinative allylation via an electrochemical approach. | researchgate.net |

Annulation Reactions with Trifluoromethyl Alkenes

Annulation, or ring-forming, reactions are fundamental in synthesis for constructing cyclic and polycyclic systems. Trifluoromethyl alkenes can participate in such reactions. For example, palladium-catalyzed intramolecular annulation of certain difluoroalkenes has been shown to be an effective method for creating cyclic structures. dntb.gov.ua

Furthermore, tandem reactions involving trifluoromethylation and cyclization have been developed. Visible-light-induced radical cascade reactions of N-alkenyl quinazolinones with bromotrifluoromethane (B1217167) (CF₃Br) lead to trifluoromethylated polycyclic quinazolinones. mdpi.com The proposed mechanism involves the addition of a trifluoromethyl radical to the alkene, followed by an intramolecular radical cyclization to form the ring system. mdpi.com This strategy has been extended to synthesize trifluoromethylated polycyclic benzimidazoles and indoles. mdpi.com

Polymerization Studies Involving 1,1,3 Trifluoroprop 1 Ene Monomers

Ring-Opening Metathesis Polymerization (ROMP) and Coordination-Insertion Polymerization (CIP) of Fluorinated Norbornene Derivatives

Fluorinated norbornene derivatives, often containing trifluoromethyl groups or other fluoroalkyl chains, are actively polymerized using both ROMP and CIP to produce cyclic olefin polymers (COPs) and cyclic olefin copolymers (COCs) with tailored properties. researchgate.netnih.gov For instance, three different fluorinated norbornene derivatives with high fluorine content have been successfully synthesized and subsequently copolymerized through both CIP and ROMP. The resulting fluorinated polymers exhibited high fluorine content (up to 48.2 wt.%), leading to excellent dielectric properties, including low dielectric constants (Dk) of 2.11–2.24 and dielectric losses (Df) of 0.0021–0.0031 at 10 GHz. researchgate.netnih.gov Furthermore, these fluoropolymers demonstrated good solvent tolerance, high toughness with elongation at break up to 779%, and enhanced thermal stability. nih.gov

In the realm of ROMP, molybdenum- and ruthenium-based catalysts, such as Grubbs' catalysts, are frequently employed. Molybdenum imido alkylidene initiators have been shown to be effective for the living polymerization of norbornene derivatives containing various functional groups, including trifluoromethyl groups. umich.edu The choice of catalyst is crucial, as its reactivity can be tuned by altering the electronic properties of its ligands. For example, more electron-withdrawing ligands on a molybdenum catalyst increase the electrophilicity and reactivity of the metal center. umich.edu The polymerization of norbornene derivatives with trifluoromethylphenyl ester groups has been accomplished using Grubbs' second-generation catalyst, yielding both homopolymers and copolymers with cyclooctene (B146475). researchgate.nettandfonline.com

Similarly, coordination-insertion polymerization of fluorinated norbornenes is often carried out using late-transition metal catalysts, such as nickel and palladium complexes. Neutral nickel complexes bearing fluorinated aryl ligands have been developed for the addition polymerization of norbornene and its functionalized derivatives. acs.org The initiation mechanism involves the insertion of the norbornene monomer into the Ni-C6F5 bond. acs.org Fluorinated enolato-imine titanium catalysts have also been utilized for the living copolymerization of ethylene (B1197577) with norbornene, demonstrating the versatility of coordination catalysts in producing fluorinated polyolefins. researchgate.net

The properties of the resulting polymers are highly dependent on the fluorine content and the polymer architecture. For example, the copolymerization of fluorinated norbornenes with cyclooctene allows for the synthesis of diblock, multiblock, and random copolymers, each exhibiting distinct thermal, surface, and gas permeation characteristics. mdpi.com

Table 1: Properties of Fluorinated Copolymers from Norbornene Derivatives

| Polymer Type | Monomers | Polymerization Method | Fluorine Content (wt.%) | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz | Thermal Decomposition Temp. (Td, 5%) | Reference |

| Fluorinated COC/COP | Fluorinated Norbornene Derivatives | CIP/ROMP | up to 48.2 | 2.11 - 2.24 | 0.0021 - 0.0031 | 427 - 440 °C | researchgate.netnih.gov |

| P(NBF-co-COE) | 5-perfluorobutyl-2-norbornene, Cyclooctene | ROMP | - | - | - | - | mdpi.com |

| P(NBFD-co-COE) | N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide, Cyclooctene | ROMP | - | - | - | - | mdpi.com |

| Ethylene-Norbornene Copolymer | Ethylene, Norbornene | Coordination Polymerization | - | - | - | ~400 °C | researchgate.net |

Development of Novel Fluorinated Polymer Architectures

While the direct homopolymerization of 1,1,3-trifluoroprop-1-ene can be challenging, its structural isomer, 3,3,3-trifluoropropene (B1201522) (TFP), has been the subject of copolymerization studies, offering a pathway to novel fluorinated polymer architectures. nih.gov The investigation into the copolymerization of fluorinated olefins provides a framework for understanding how monomers like this compound could be integrated into various polymer backbones.

A significant area of research is the radical copolymerization of fluoroalkenes with other monomers to create materials that balance the properties of both components. For instance, copolymers of vinylidene fluoride (B91410) (VDF) and 2,3,3,3-tetrafluoroprop-1-ene (1234yf) have been synthesized using organometallic-mediated radical polymerization (OMRP). mdpi.comnih.gov This controlled polymerization technique allows for the synthesis of copolymers with molar masses up to 12,200 g/mol and dispersities ranging from 1.33 to 1.47. mdpi.comnih.gov Kinetic studies of this copolymerization revealed the reactivity ratios of the comonomers, which dictates the copolymer composition and microstructure, leading to the formation of gradient or pseudo-diblock copolymers. nih.gov

Patents have described the copolymerization of 3,3,3-trifluoropropene with halogenated olefins, such as vinyl chloride, vinylidene chloride, and 1-chloro-1-fluoroethylene, in the presence of free-radical forming promoters. google.com These processes can be carried out in aqueous or non-aqueous media and result in copolymers with a combination of properties derived from each monomeric unit.

The development of novel polymer architectures also extends to more complex structures like graft and block copolymers. While specific examples involving this compound are not prominent in the literature reviewed, the general strategies for creating such architectures with other fluoromonomers are well-established. These methods include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide Mediated Polymerization (NMP). researchgate.net These techniques offer precise control over molar mass, dispersity, and polymer architecture, enabling the synthesis of well-defined block copolymers, star polymers, and graft copolymers.

The copolymerization of 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) with a variety of fluorinated and hydrogenated comonomers has been investigated, yielding amorphous fluoroelastomers and fluorothermoplastics. nih.gov These studies highlight the potential to create a wide range of materials with tailored glass transition temperatures and thermal stabilities by carefully selecting the comonomers and their ratios in the polymer chain.

Table 2: Examples of Copolymerization involving Fluorinated Propenes

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer Architecture | Key Findings | Reference |

| Vinylidene Fluoride (VDF) | 2,3,3,3-Tetrafluoroprop-1-ene (1234yf) | Organometallic-mediated Radical Polymerization (OMRP) | Gradient or pseudo-diblock copolymer | Controlled polymerization with molar masses up to 12,200 g/mol . | mdpi.comnih.gov |

| 3,3,3-Trifluoropropene | 1,1-Chlorofluoroethylene | Free Radical Polymerization | Copolymer | Process for preparing copolymers at temperatures between 5 °C and 100 °C. | google.com |

| 3,3,3-Trifluoropropene | Vinyl Chloride | Free Radical Polymerization | Copolymer | Process for preparing copolymers at temperatures between 5 °C and 100 °C. | google.com |

| 1,1,3,3,3-Pentafluoropropene (PFP) | Vinylidene Fluoride (VDF) | Radical Polymerization | Amorphous fluoroelastomers or fluorothermoplastics | Synthesis of polymers with a range of thermal properties. | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by observing the magnetic properties of atomic nuclei. For 1,1,3-trifluoroprop-1-ene, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for a comprehensive structural assignment.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of fluorinated alkenes like this compound reveals characteristic signals for the vinylic protons. The chemical shifts and coupling constants are indicative of the electronic environment and the geometric arrangement of the molecule.

In a study of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, a closely related compound, the vinylic protons exhibit distinct resonances. The proton on the carbon adjacent to the CF₃ group appears as a quartet of doublets at approximately 6.13 ppm, with coupling constants of J = 15.9 Hz and 6.5 Hz. The other vinylic proton resonates as a quartet of doublets around 7.24 ppm, with coupling constants of J = 15.9 Hz and 2.1 Hz. The large coupling constant of 15.9 Hz is characteristic of a trans configuration across the double bond.

| Proton | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |

| =CH-CF₃ | ~6.13 | qd | 15.9, 6.5 |

| Ar-CH= | ~7.24 | qd | 15.9, 2.1 |

| Data derived from (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline |

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, the carbon of the CF₃ group shows a characteristic quartet due to coupling with the three fluorine atoms, appearing at approximately 123.6 ppm with a large coupling constant of J = 269.0 Hz. The vinylic carbons also display distinct signals. The carbon atom bonded to the CF₃ group appears as a quartet at around 116.6 ppm with a coupling constant of J = 33.4 Hz, while the other vinylic carbon resonates at approximately 133.3 ppm as a quartet with a smaller coupling constant of J = 6.8 Hz.

| Carbon | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |

| -CF₃ | ~123.6 | q | 269.0 |

| =CH-CF₃ | ~116.6 | q | 33.4 |

| Ar-CH= | ~133.3 | q | 6.8 |

| Data derived from (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline |

Fluorine (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

The chemical shifts in ¹⁹F NMR are spread over a wide range, allowing for clear distinction between different fluorine environments. For compounds containing a trifluoromethyl (CF₃) group, the chemical shift typically appears in a specific region of the spectrum. In the case of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, the three equivalent fluorine atoms of the CF₃ group exhibit a single resonance. This signal appears at approximately -63 to -64 ppm in deuterated chloroform, referenced to an external standard of CFCl₃. The specific chemical shift can be influenced by the solvent and the substituents on the aromatic ring.

| Fluorine Group | Chemical Shift (δ) ppm | Reference |

| -CF₃ | ~ -63.24 | CFCl₃ |

| Data from a derivative of this compound |

In the ¹⁹F NMR spectrum, the signal for the CF₃ group is often split into a doublet of doublets due to coupling with the two non-equivalent vinylic protons. For (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, the ¹⁹F NMR spectrum shows a doublet of doublets with coupling constants of approximately 6.5 Hz and 2.2 Hz, corresponding to the coupling with the two vinylic protons. These coupling constants provide further confirmation of the structure and stereochemistry of the molecule.

| Coupling Nuclei | Coupling Constant (J) in Hz |

| ¹⁹F - ¹H (geminal) | ~6.5 |

| ¹⁹F - ¹H (vicinal) | ~2.2 |

| Data derived from (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline |

Chemical Shift Analysis

Infrared (IR) Absorption Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this compound are the carbon-carbon double bond (C=C) and the carbon-fluorine bonds (C-F). The stretching vibration of the C=C bond in alkenes typically appears in the region of 1640-1680 cm⁻¹. The C-F stretching vibrations are known to produce strong absorptions in the fingerprint region of the IR spectrum, generally between 1000 and 1400 cm⁻¹. The presence of multiple fluorine atoms will likely result in several strong, characteristic bands in this region. Additionally, the C-H stretching and bending vibrations of the vinylic and methylidene protons will also be present.

| Bond | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=C | Stretching | 1640 - 1680 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

| =C-H | Stretching | 3010 - 3095 | Medium |

| =C-H | Bending | 675 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation into smaller, charged ions.

The molecular ion peak corresponds to the molecular weight of the compound. For this compound (C₃H₃F₃), the expected molecular ion would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. nih.gov

The fragmentation pattern is a unique fingerprint of the molecule. Due to the high energy of electron ionization, the molecular ion peak for some fluorinated hydrocarbons may be weak or absent. nih.gov The fragmentation of this compound is expected to involve the cleavage of C-C and C-F bonds, leading to the formation of various stable carbocations. The relative abundance of these fragment ions helps in confirming the molecule's structure. Automated data analysis methods can be used to reconstruct the chemical formulae of the fragments from high-resolution data. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Formula | Predicted m/z | Possible Origin |

|---|---|---|

| [C₃H₃F₃]⁺ | 96.0 | Molecular Ion (M⁺) |

| [C₂H₂F₃]⁺ | 81.0 | Loss of a methyl radical (•CH) |

| [CHF₂]⁺ | 51.0 | Cleavage and rearrangement |

Gas-Liquid Chromatography (GLPC) for Purity Assessment and Separation

Gas-Liquid Chromatography (GLPC), a subset of gas chromatography (GC), is the standard method for assessing the purity of volatile compounds like this compound and for separating it from impurities or isomers. libretexts.org The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase coated on an inert solid support within a column. libretexts.orgscribd.com

In a typical GLPC analysis, a vaporized sample is injected into a heated column and carried along by an inert carrier gas (e.g., helium, nitrogen). libretexts.org Compounds with higher volatility or weaker interactions with the stationary phase travel through the column faster and elute first. A detector at the column exit records the elution time (retention time) and abundance of each component, generating a chromatogram. The area under each peak is proportional to the concentration of the corresponding component. scribd.com

For purity assessment of this compound, the chromatogram would ideally show a single major peak. The presence of other peaks indicates impurities, which could include starting materials, by-products from synthesis, or isomers. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of these impurities by providing mass spectra for each separated peak. google.com Purity levels can be determined with high precision, often detecting impurities at parts-per-million (ppm) levels. google.com

Table 2: Typical GLPC System Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 25m x 0.32mm ID) epa.gov | Provides high-resolution separation. |

| Stationary Phase | Non-polar or mid-polarity liquid (e.g., polysiloxane) | Interacts with analytes to effect separation. |

| Carrier Gas | Helium or Nitrogen (High Purity, 99.995%+) libretexts.org | Transports the sample through the column. |

| Injector Temperature | Programmed or fixed above the sample's boiling point epa.gov | Ensures complete and rapid vaporization of the sample. |

| Oven Temperature | Temperature program (e.g., 80°C to 240°C) epa.gov | Optimizes separation by controlling analyte volatility. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies eluting components. |

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. rsc.org When a molecule is irradiated with high-energy photons, typically from an ultraviolet (UV) source (UV-PES), an electron is removed, and its kinetic energy is measured. The difference between the photon energy and the electron's kinetic energy gives the ionization energy, which corresponds to the energy required to remove an electron from a specific molecular orbital. nih.gov

A photoelectron spectrum consists of a series of bands, where each band corresponds to the ionization from a different molecular orbital. This provides direct experimental measurement of the energies of occupied molecular orbitals. nih.gov For this compound, PES would reveal the energies of the π-orbital of the C=C double bond, the σ-orbitals associated with C-F and C-H bonds, and the non-bonding lone pair orbitals on the fluorine atoms.

The analysis, often combined with quantum chemical calculations, allows for a detailed assignment of the molecular orbitals and provides insight into the molecule's bonding and reactivity. rsc.orgnih.gov

Table 3: Conceptual Application of PES to this compound

| Molecular Orbital Type | Expected Ionization Energy Range | Information Gained |

|---|---|---|

| π (C=C) | Lowest Energy | Energy of the highest occupied molecular orbital (HOMO), related to reactivity. |

| n (Fluorine lone pairs) | Intermediate Energy | Electronic influence of the fluorine substituents. |

| σ (C-F) | Higher Energy | Strength and nature of the carbon-fluorine bonds. |

Microspectroscopic Imaging Techniques (e.g., AFM-IR, ToF-SIMS) for Surface Studies

When this compound is part of a material surface, thin film, or polymer blend, advanced microspectroscopic techniques are required to study its spatial distribution and chemical state at the nanoscale.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. spectralysbiotech.com The technique uses an AFM tip to detect the local thermal expansion of a sample as it absorbs radiation from a tunable IR laser. spectroscopyonline.com This allows for the acquisition of IR spectra and the creation of chemical maps with a spatial resolution of approximately 10-100 nm, well below the diffraction limit of conventional IR microscopy. wikipedia.org AFM-IR could be used to map the distribution of this compound within a polymer matrix or to identify its presence in specific domains on a heterogeneous surface. spectralysbiotech.comspectroscopyonline.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that analyzes the composition of the outermost 1-3 nanometers of a material. uwo.caphi.com A pulsed primary ion beam sputters the sample surface, generating secondary ions that are analyzed based on their mass-to-charge ratio in a time-of-flight analyzer. phi.com ToF-SIMS provides detailed elemental and molecular information, allowing for the identification of this compound and its characteristic fragments on a surface. uwo.ca Its imaging capabilities can map the lateral distribution of the compound with sub-micrometer resolution, while sputtering with a second ion beam enables depth profiling to analyze thin film structures. phi.comnih.gov

Table 4: Comparison of Microspectroscopic Imaging Techniques for Surface Analysis

| Technique | Principle | Information Provided | Spatial Resolution | Surface Sensitivity |

|---|---|---|---|---|

| AFM-IR | Photothermal expansion detected by an AFM tip nih.gov | Nanoscale chemical maps based on IR absorption, topography spectralysbiotech.com | ~10-100 nm wikipedia.org | Surface and subsurface analysis |

| ToF-SIMS | Mass analysis of sputtered secondary ions uwo.ca | Elemental and molecular composition, chemical imaging, depth profiling phi.com | < 0.1 µm phi.com | Outermost 1-3 nm uwo.caphi.com |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of 1,1,3-trifluoroprop-1-ene at the molecular level. These methods are used to determine the distribution of electrons within the molecule, which in turn governs its geometry, energy, and reactivity.

Hartree-Fock Self-Consistent Field (SCF) Methods

The Hartree-Fock (HF) method, a foundational ab initio calculation, approximates the many-electron wavefunction of a molecule as a single Slater determinant. wikipedia.org This approach, also known as the Self-Consistent Field (SCF) method, iteratively solves a set of one-electron equations until the electron field is consistent with the one that generated it. wikipedia.orglibretexts.org While it is a simpler model that does not fully account for electron correlation, it provides a crucial starting point for more advanced computational techniques. wikipedia.orgusp.br For this compound, HF methods can be used to obtain initial geometries and molecular orbitals, which serve as a basis for more accurate calculations. libretexts.orgmolcas.org

Discrete-Variational Hartree-Fock-Slater (DV-Xα) Calculations

The Discrete-Variational Hartree-Fock-Slater (DV-Xα) method is a molecular orbital calculation technique based on the Hartree-Fock-Slater model. aps.orgmcmaster.ca This method utilizes a discrete variational approach to solve the one-electron equations, offering an alternative to traditional basis set expansion methods. It has been successfully applied to investigate the electronic densities of states in various molecules. aps.org For this compound, DV-Xα calculations could provide insights into its electronic structure and energy levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. tandfonline.com DFT calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. tandfonline.com Various functionals, such as B3LYP and M06-2X, are employed to approximate the exchange-correlation energy, a key component in DFT calculations. thieme-connect.denih.gov

DFT calculations are instrumental in predicting the atmospheric fate of this compound. By modeling the reaction pathways with atmospheric oxidants like hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), researchers can calculate reaction rates. nih.govpnas.org These rates are then used to estimate the atmospheric lifetime of the compound. nih.govpnas.org

Table 1: Atmospheric Lifetime and Global Warming Potential (GWP) Data for Selected HFOs

| Compound | Atmospheric Lifetime (days) | GWP (100-year) | ODP |

| HFO-1234yf | ~11 | <1 | ~0 |

| HFO-1234ze(E) | ~19 | <1 | ~0.00024 |

| HCFO-1233zd(E) | 42 fluorocarbons.org | 3.88 fluorocarbons.org | 0.00034 fluorocarbons.org |

| HFO-1243zf | ~6 researchgate.net | 0.29 researchgate.net | Negligible |

Note: Data for HFO-1234yf and HFO-1234ze(E) are provided for comparative purposes. The ODP for many HFOs is considered to be virtually zero.

DFT calculations provide invaluable support for elucidating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. thieme-connect.dersc.org This information helps to understand the feasibility and selectivity of different reaction pathways. thieme-connect.dersc.org

For example, DFT has been used to investigate the C-F bond activation of fluoroalkenes, a crucial step in many synthetic transformations. thieme-connect.de Computational studies have explored concerted versus stepwise mechanisms in these reactions. thieme-connect.de In the context of this compound, DFT calculations can be employed to study its reactivity in various chemical processes, such as cycloadditions and functionalizations. organic-chemistry.orgacs.org

Understanding the combustion and oxidative decomposition of this compound is critical for its application in high-temperature environments and for assessing potential fire-extinguishing capabilities. researchgate.netresearchgate.net DFT studies can model the complex reaction networks that occur during combustion. researchgate.net

These calculations can identify the primary decomposition pathways, including unimolecular dissociation and reactions with radicals like •H and •OH. researchgate.net The formation of various products, some of which may be toxic or have their own environmental impact, can be predicted. For instance, a kinetic model for the high-temperature oxidation and combustion of this compound at atmospheric pressure has been developed based on theoretical calculations. researchgate.net

Support for Mechanistic Studies

Potential Energy Surface (PES) Analysis of Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. pythoninchemistry.org For a chemical reaction, the PES maps out the energy landscape, connecting reactants, transition states, and products. pythoninchemistry.org Analysis of the PES is crucial for understanding reaction mechanisms.

On a potential energy surface, stationary points are locations where the forces on all atoms are zero. epfl.ch These points can be energy minima, corresponding to stable molecules (reactants, products, and intermediates), or saddle points, which represent transition states. pythoninchemistry.orgepfl.ch A first-order saddle point, or transition state, is a maximum along the reaction coordinate and a minimum in all other directions. epfl.ch

Computational studies on related fluorinated propenes, such as in nucleophilic vinylic substitution reactions, have focused on locating all relevant potential energy minima and saddle points to elucidate the preferred mechanistic pathways. acs.org For instance, in the study of nucleophilic attack on vinyl halides, both perpendicular (SNVπ) and in-plane (SNVσ) attack pathways are investigated to identify the corresponding minima and saddle points on the PES. acs.org It has been observed that for some substrates, the critical configuration is a saddle point (a transition state), while for others, it can be an energy minimum, representing a Meisenheimer adduct. acs.org

In the context of isomerization or decomposition reactions, more complex features of the PES can be explored. For example, studies on the NH5 system have identified not only first-order saddle points (true transition states) but also second-order saddle points, which are hilltops on the PES. uni-leipzig.de This highlights the intricate topologies that a PES can exhibit. uni-leipzig.de

Once stationary points are located, their geometric parameters (bond lengths, bond angles, and dihedral angles) and energies can be calculated. This information allows for the determination of reaction enthalpies (the difference in energy between products and reactants) and activation energy barriers (the energy difference between the transition state and the reactants).

Theoretical studies on the reactions of alkyl acrylates have successfully predicted energy barriers for various reaction mechanisms using density functional theory (DFT) calculations. wpmucdn.com For instance, the B3LYP functional has been employed to optimize the geometries of reactants, products, and transition states and to calculate energy barriers. wpmucdn.com Such calculations can reveal the influence of molecular structure on reaction kinetics. wpmucdn.com

In the context of this compound, computational studies could be used to investigate its reactions, such as addition, substitution, or decomposition. For example, in a hypothetical reaction, the geometries of the this compound molecule, the attacking species, the transition state, and the products would be optimized. The energies of these structures would then be used to calculate the reaction enthalpy and the activation energy barrier, providing insight into the reaction's feasibility and rate.

Identification of Stationary and Saddle Points

Reaction Rate Constant Prediction

Predicting reaction rate constants is a primary goal of computational chemical kinetics. These predictions are vital for understanding and modeling complex chemical systems, such as combustion and atmospheric chemistry.

Canonical Transition-State Theory (CTST) is a widely used method for calculating reaction rate constants. researchgate.netwikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The rate constant is then determined by the flux of activated complexes passing over the transition state.

For many reactions, especially those involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can be significant. uleth.ca Tunneling allows reactions to occur even when the system does not have enough energy to overcome the activation barrier. uleth.ca Therefore, tunneling corrections are often applied to CTST calculations to improve their accuracy. researchgate.netuleth.ca The Wigner tunneling correction is a common and straightforward method, though more sophisticated approaches are also used. uleth.ca

Theoretical studies on the reactions of fluorinated compounds with hydroxyl (OH) radicals have utilized CTST with tunneling corrections to calculate rate constants over a range of temperatures. researchgate.net These calculated rate constants can then be compared with experimental data to validate the theoretical models. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-dependent view of molecular systems, following the trajectories of atoms and molecules over time. This technique is particularly useful for studying the properties of liquids, solutions, and complex materials.

The solvation free energy is the free energy change associated with transferring a molecule from the gas phase to a solvent. conflex.netreadthedocs.io It is a crucial parameter for understanding solubility and the effect of the solvent on reaction rates and equilibria.

MD simulations can be used to calculate solvation free energies. scispace.com This is often done by creating a simulation box containing the solute molecule (in this case, this compound) surrounded by a large number of solvent molecules. The interactions between all particles are described by a force field. By running the simulation and analyzing the trajectories, the free energy of solvation can be determined using various computational techniques. conflex.netreadthedocs.io

For example, MD simulations have been used to study the thermophysical properties of various fluoropropenes, including their behavior in different environments. acs.orgurl.edu These simulations rely on accurate force fields that describe the intermolecular interactions. acs.org The calculated properties, such as solvation free energy, can be compared with experimental data to refine the force field parameters. url.edu

Structural Analysis of Intermolecular Interactions

Detailed computational studies and structural analyses focusing specifically on the intermolecular interactions of this compound are not extensively available in publicly accessible scientific literature. While research exists on related fluoropropene isomers, which are of interest as refrigerants, the specific interaction dynamics of this compound, such as its hydrogen bonding capabilities, dipole-dipole interactions, and van der Waals forces, have not been the subject of dedicated theoretical investigation based on the available search results.

Computational chemistry provides powerful tools for such analyses. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory are typically employed to optimize molecular geometries and calculate interaction energies between molecules. Natural Bond Orbital (NBO) analysis can further elucidate the nature of specific interactions, such as charge transfer in the formation of hydrogen or halogen bonds. For related molecules, studies have highlighted the significant role of fluorine atoms in defining the electrostatic potential surface and directing intermolecular contacts. However, without specific studies on this compound, a detailed analysis remains speculative.

Theoretical Modeling of Copolymer Structure and Reactivity

Theoretical modeling provides critical insights into copolymerization processes, including the prediction of reactivity ratios, which describe how monomers add to a growing polymer chain. mdpi.comopen.edu These ratios, denoted as r₁ and r₂, are determined by the rate constants of homo-propagation (a monomer adding to a chain ending in the same monomer) versus cross-propagation (a monomer adding to a chain ending in the other monomer). nih.gov Computational methods can be used to calculate these ratios, offering a predictive framework for copolymer composition and microstructure. mdpi.comchemrxiv.org

However, specific theoretical models detailing the copolymer structure and reactivity for copolymers incorporating this compound are not found in the reviewed literature. Research on the copolymerization of other fluoroalkenes, such as vinylidene fluoride (B91410) (VDF) with isomers like 2,3,3,3-tetrafluoro-1-propene, has been conducted, including kinetic studies and the determination of reactivity ratios. researchgate.net These studies often employ computational tools to support experimental findings. For example, the Mayo-Lewis equation is a fundamental model used to relate the monomer feed composition to the copolymer composition, and various computational packages exist to estimate reactivity ratios from experimental data. mdpi.comopen.eduscielo.org

In the absence of dedicated research for this compound, a detailed discussion on its copolymerization behavior, including predicted reactivity ratios with common comonomers and the resulting copolymer architecture (e.g., random, alternating, or blocky), cannot be provided. Such an analysis would require specific quantum chemical calculations of the transition states for the various propagation steps involved in its copolymerization.

Environmental Behavior and Atmospheric Chemistry Studies

Environmental Fate Modeling and Prediction

For the isomer 3,3,3-trifluoro-1-propene (HFO-1243zf), the atmospheric lifetime is short, on the order of days. researchgate.net Models based on its vapor pressure and Henry's Law constant predict that it will exist solely as a vapor in the atmosphere and volatilize rapidly from water and soil. nih.gov Its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) suggests high mobility in soil. nih.gov

Global atmospheric models have been used to assess the impact of the ozonolysis pathway. These simulations show that while only a small fraction of the compound reacts with ozone, this can lead to a non-negligible increase in its effective GWP when the formation of HFC-23 is accounted for. pnas.orgcopernicus.org The GWP of HFO-1243zf itself is very low (around 0.82), but the indirect GWP from its degradation products can alter its climate impact profile over longer time horizons. pnas.orgresearchgate.net

Adsorption Studies on Environmental Matrices (e.g., Activated Carbon, Resins, Indoor Surfaces)

The adsorption of fluorinated compounds onto various surfaces is relevant for their capture, removal from waste streams, and potential interactions with indoor environments. Activated carbon is a well-studied adsorbent for many refrigerants due to its high surface area and porosity. researchgate.net

While specific adsorption isotherm data for 1,1,3-Trifluoroprop-1-ene is limited, studies on other HFOs and HFCs provide valuable insights. Research on HFO-1234ze(E) demonstrated significant adsorption onto activated carbon derived from sawmill waste, with a maximum capacity of 1.041 kg of refrigerant per kg of carbon. mdpi.com The capture of various HFCs has been extensively investigated on porous materials including activated carbons, zeolites, and metal-organic frameworks (MOFs). acs.org Given the structural similarities, it is expected that this compound would also exhibit effective adsorption on activated carbon. A patent for producing HFO-1243zf mentions the use of carbon materials like activated carbon. epo.org There is a lack of specific research on the adsorption of this compound on resins and common indoor surfaces.

Influence of Fluorine Substitution on Environmental Stability and Reactivity

The degree and position of fluorine substitution in an olefin molecule significantly influence its chemical and environmental properties. The presence of the C=C double bond in hydrofluoroolefins makes them much less stable in the atmosphere than their saturated HFC counterparts, leading to shorter atmospheric lifetimes and lower direct GWPs. mdpi.com

However, the strong carbon-fluorine bonds impact the reactivity and degradation products. In the case of this compound, the CF₃ group is very stable. During atmospheric oxidation, this group tends to remain intact, leading to the formation of trifluorinated products like trifluoroacetaldehyde (B10831) (CF₃CHO) and trifluoroacetic acid (TFA). ozoneprogram.rucopernicus.orgcopernicus.org

Furthermore, theoretical studies on the Criegee intermediate formed during the ozonolysis of HFO-1243zf (CF₃CHOO) show that the CF₃ substitution makes it more stable and persistent in the atmosphere compared to its non-fluorinated analog (CH₃CHOO). mdpi.com The substitution of different halogens on the double bond also affects reactivity. Comparing the OH-reaction rate constants of chloro- and bromo-substituted trifluoropropenes shows that the nature of the halogen atom influences the reaction kinetics and, consequently, the atmospheric lifetime. acs.orgnasa.gov This highlights the trade-offs in chemical design: while the double bond ensures rapid degradation of the parent molecule, the fluorine substitution dictates the formation of persistent and potentially impactful secondary products. copernicus.org

Analysis of the Chemical Compound this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data for the chemical compound This compound (CAS No. 721945-76-2 or 91419-93-1) within the detailed application areas requested.

The outlined topics for the article were:

Applications in Advanced Materials and Organic Synthesis Research

Fluorinated Building Blocks in Organic Synthesis

Development of New Synthetic Methodologies

Construction of Complex Organofluorine Compounds

Utility in Drug Design and Agrochemicals Research

Monomers for Advanced Fluoropolymers

Materials with Enhanced Chemical Resistance and Thermal Stability

Applications in Flexible Electronics and Energy Storage Devices

While commercial suppliers list this compound and suggest its potential utility in broad fields such as organic synthesis, pharmaceuticals, and materials science, specific research studies detailing these applications are not available in the public domain. alfa-chemistry.comvulcanchem.com

The vast body of scientific research in this area is focused on closely related isomers and halogenated derivatives of trifluoropropene, rather than the this compound isomer itself. These related compounds include:

1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd): This is a widely studied and industrially significant compound. Extensive literature details its use as a building block for synthesizing other molecules, including 1-(trifluoromethyl)alkenes, which are valuable in the development of pharmaceuticals and agrochemicals. organic-chemistry.orgorganic-chemistry.org It is also used as a foam blowing agent and refrigerant. regulations.govfederalregister.govsmolecule.com

3,3,3-trifluoropropene (B1201522) (TFP): This isomer is frequently documented in polymerization studies, where it is used as a comonomer to create various fluoropolymers with specific thermal properties. nih.govresearchgate.netacs.org

2-bromo-3,3,3-trifluoroprop-1-ene (B72328): This compound is utilized in synthetic methodologies, such as flow chemistry, for the creation of complex fluorinated molecules. researchgate.netsmolecule.com

2,3,3,3-tetrafluoroprop-1-ene (HFO-1234yf): Another prominent hydrofluoroolefin that is the subject of significant research, particularly in copolymerization reactions and as a next-generation refrigerant. mdpi.commdpi.com

Due to the explicit instruction to focus solely on the chemical compound "this compound" and the absence of specific research findings for this molecule in the requested areas of synthesis and polymer science, it is not possible to generate the article as outlined while adhering to the required standards of scientific accuracy and strict adherence to the provided scope. Extrapolating data from its isomers would be scientifically inappropriate and would violate the core instructions of the request.

Therefore, a detailed article on this compound covering the specified topics cannot be produced at this time.

Applications in Advanced Materials and Organic Synthesis Research

Monomers for Advanced Fluoropolymers

Synthesis of Fluorinated Polyurethanes

Currently, there is no specific research data available detailing the use of 1,1,3-trifluoroprop-1-ene as a monomer or co-monomer in the synthesis of fluorinated polyurethanes. The development of fluorinated polymers often utilizes other fluorinated building blocks. For context, related hydrofluoroolefins (HFOs) such as trans-1-chloro-3,3,3-trifluoropropene (R1233zd(E)) are primarily used as blowing agents for polyurethane foams rather than as reactive components in the polymer backbone. researchgate.net

Reagents and Solvents in Specialized Chemical Reactions

The role of this compound as a specialized reagent or solvent is not well-documented in the available literature. Chemical synthesis research often highlights more reactive or commercially available fluorinated propenes. For example, derivatives like 2-bromo-3,3,3-trifluoropropene are employed as versatile reagents for synthesizing various fluorinated compounds. rsc.orgorganic-chemistry.org However, specific studies detailing the utility of this compound in a similar capacity as a reagent or as a solvent for specialized reactions could not be identified.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1,1,3-Trifluoroprop-1-ene, and how can reaction conditions be controlled to minimize isomer formation?

- Methodological Answer : The synthesis of this compound often involves catalytic dehydrohalogenation or fluorination of precursor compounds (e.g., chlorofluorocarbons). To minimize isomer formation, precise control of temperature (e.g., 150–250°C) and catalyst selection (e.g., Cr₂O₃/Al₂O₃) is critical. Gas chromatography (GC) should be used to monitor reaction progress and quantify isomer ratios, as demonstrated in industrial protocols for analogous compounds like 1-chloro-3,3,3-trifluoropropene .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing its isomers?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. GC-MS enables separation and quantification of cis/trans isomers, while ¹⁹F NMR provides structural confirmation via distinct chemical shifts for fluorine environments. For example, trans isomers typically exhibit downfield shifts due to reduced steric hindrance .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and pressure-resistant reactors to simulate high-temperature/pressure conditions. Reference standardized protocols for similar fluoropropenes, such as trans-1-chloro-3,3,3-trifluoropropene, which has documented stability up to 450 K under controlled pressures .

Q. What methodologies are recommended for validating the purity of this compound in experimental settings?

- Methodological Answer : Combine GC with flame ionization detection (FID) for quantitative purity analysis. Calibrate instruments using certified reference materials (CRMs) and cross-validate with Fourier-transform infrared (FTIR) spectroscopy to detect trace impurities (e.g., residual solvents or byproducts) .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound (e.g., vapor-liquid equilibria) be resolved?

- Methodological Answer : Apply internationally recognized equations of state (EoS), such as those developed for R-1234ze(E), to model thermodynamic behavior. Validate experimental data against high-precision measurements from institutions like NIST, ensuring adherence to standardized calibration protocols .

Q. What advanced separation strategies exist for isolating cis and trans isomers of this compound?

- Methodological Answer : Utilize preparative-scale GC or high-performance liquid chromatography (HPLC) with chiral stationary phases. For industrial-scale separation, fractional distillation under vacuum (e.g., 0.5–1.0 bar) can exploit boiling-point differences between isomers, as demonstrated for 1,3,3,3-tetrafluoropropene .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) calculations to simulate reaction pathways, focusing on fluorinated intermediates. Validate models using experimental kinetic data (e.g., Arrhenius parameters) from analogous compounds like 2,3,3,3-tetrafluoropropene .

Q. What experimental approaches address contradictions in reported isomer ratios during synthesis?

- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., variable catalyst loading or residence time) to identify rate-determining steps. Use in-situ FTIR or Raman spectroscopy to monitor isomerization dynamics in real time .

Q. How can researchers design derivatives of this compound for specific applications (e.g., agrochemicals)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.